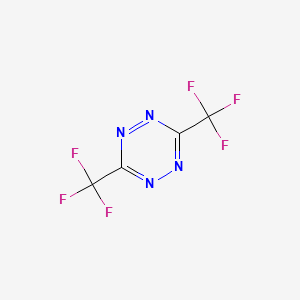
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the substitution of chlorine atoms with trifluoromethyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazine ring into dihydrotetrazine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazine derivatives .
Scientific Research Applications
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and developing bioactive molecules.
Mechanism of Action
The mechanism by which 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine exerts its effects involves its ability to participate in various chemical reactions due to the presence of highly electronegative trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, allowing it to interact with molecular targets and pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(trifluoromethyl)pyridazine
- 3,6-Bis(trifluoromethyl)phenanthrenequinone
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine is unique due to its tetrazine ring structure combined with the presence of two trifluoromethyl groups. This combination imparts distinct chemical properties, such as high thermal stability and reactivity, which are not commonly found in other similar compounds .
Biological Activity
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological properties, focusing on its reactivity, pharmacokinetics, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of two trifluoromethyl groups at the 3 and 6 positions of the tetrazine ring. This substitution significantly influences the compound's electronic properties and reactivity. The trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, which can improve the bioactivity of compounds in medicinal applications .
Biological Activity
Reactivity in Biological Systems
The compound's reactivity is primarily studied in the context of its cycloaddition reactions. It has been shown to participate in inverse electron-demand Diels-Alder (IEDDA) reactions with various dienophiles. The kinetics of these reactions reveal that the presence of trifluoromethyl substituents can enhance reaction rates significantly. For instance, studies indicate that 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine exhibits a second-order rate constant of 125 M−1s−1 when reacted with BCN (bicyclo[6.1.0]non-4-ene), indicating a high level of reactivity compared to other tetrazines .
Pharmacokinetics and Imaging Applications
Recent research has highlighted the potential use of fluorinated tetrazines in pre-targeted positron emission tomography (PET) imaging. For example, derivatives like [18F]MeTz have shown promising pharmacokinetic profiles with rapid brain uptake and clearance rates. These characteristics suggest that tetrazines could serve as effective radiolabeling agents for imaging applications in neuroscience and oncology .
Case Studies
Several studies have investigated the biological implications of this compound:
- Study on Reactivity : A study demonstrated that the introduction of electron-withdrawing groups like trifluoromethyl enhances the reactivity of tetrazines in IEDDA reactions. The results showed that such modifications could lead to significant improvements in reaction kinetics compared to non-fluorinated analogs .
- Imaging Applications : In vivo PET imaging studies using fluorinated tetrazines indicated that compounds like [18F]HTz exhibited faster reaction rates with dienophiles compared to their non-fluorinated counterparts. This suggests a potential for developing targeted imaging agents for cancer diagnostics .
Data Summary
| Compound | Reaction Rate (M−1s−1) | Application |
|---|---|---|
| This compound | 125 | PET Imaging |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 10 | Drug Development |
Properties
CAS No. |
16453-18-2 |
|---|---|
Molecular Formula |
C4F6N4 |
Molecular Weight |
218.06 g/mol |
IUPAC Name |
3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C4F6N4/c5-3(6,7)1-11-13-2(14-12-1)4(8,9)10 |
InChI Key |
NWDMAZPJNBLEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(N=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















